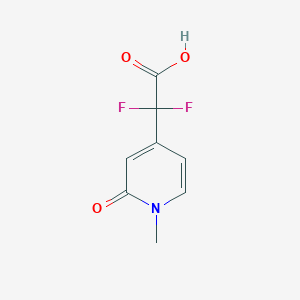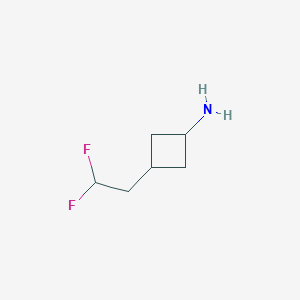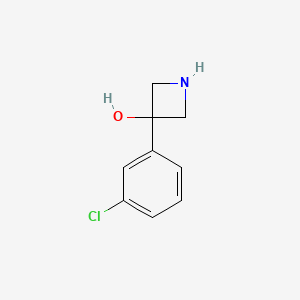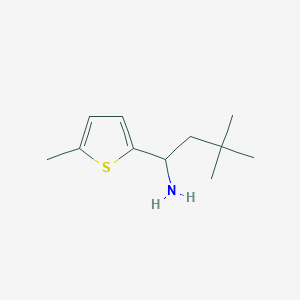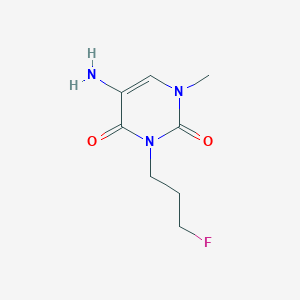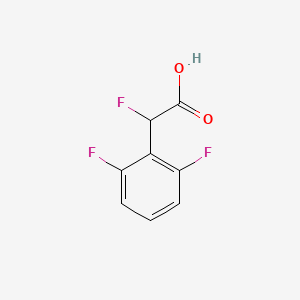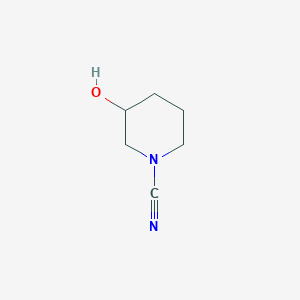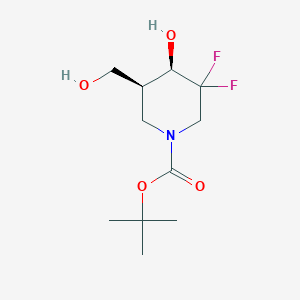
cis-tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, difluoro, hydroxy, and hydroxymethyl groups are introduced through various substitution and addition reactions.
Final Coupling: The final step involves coupling the piperidine derivative with a carboxylate group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes.
Applications De Recherche Scientifique
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in organic synthesis.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding. The piperidine ring provides structural stability and influences the compound’s overall conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the (4R,5S) stereochemistry.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: Lacks the carboxylate group.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyl group.
Uniqueness
The unique combination of functional groups and stereochemistry in (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate distinguishes it from similar compounds
Propriétés
Formule moléculaire |
C11H19F2NO4 |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
tert-butyl (4R,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
VPLQVCYHEZXTMT-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C(C1)(F)F)O)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)
